molecular formula C13H17Br2NO B8423472 4-(2-Bromoacetyl)-4-phenylpiperidine hydrobromide CAS No. 10315-15-8

4-(2-Bromoacetyl)-4-phenylpiperidine hydrobromide

Cat. No. B8423472
CAS RN: 10315-15-8
M. Wt: 363.09 g/mol
InChI Key: LIWNIBOIVRBFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromoacetyl)-4-phenylpiperidine hydrobromide is a useful research compound. Its molecular formula is C13H17Br2NO and its molecular weight is 363.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Bromoacetyl)-4-phenylpiperidine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromoacetyl)-4-phenylpiperidine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

10315-15-8

Product Name

4-(2-Bromoacetyl)-4-phenylpiperidine hydrobromide

Molecular Formula

C13H17Br2NO

Molecular Weight

363.09 g/mol

IUPAC Name

2-bromo-1-(4-phenylpiperidin-4-yl)ethanone;hydrobromide

InChI

InChI=1S/C13H16BrNO.BrH/c14-10-12(16)13(6-8-15-9-7-13)11-4-2-1-3-5-11;/h1-5,15H,6-10H2;1H

InChI Key

LIWNIBOIVRBFPI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)C(=O)CBr.Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8 g of bromine are added rapidly at RT to a suspension of 11.98 g of 4-acetyl-4-phenylpiperidine hydrochloride in 200 ml of DCM and the reaction mixture is left to stand overnight at RT, with stirring. It is diluted by the addition of 200 ml of ether and the precipitate formed is filtered off and washed with ether to give 17.88 g of the expected product after drying under vacuum.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
11.98 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

7.9 g of bromine are added rapidly at RT to a suspension of 14 g of 4-acetyl-4-phenylpiperidine hydrobromide in 200 ml of DCM and the reaction mixture is stirred overnight at RT. It is diluted by the addition of 200 ml of ether and the precipitate formed is wrung and washed with ether to give 16.7 g of the expected product after drying under vacuum.
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
4-acetyl-4-phenylpiperidine hydrobromide
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

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